(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13295580
InChI: InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9+
SMILES:
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate

CAS No.:

Cat. No.: VC13295580

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name tert-butyl N-[(E)-benzylideneamino]carbamate
Standard InChI InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9+
Standard InChI Key LKKATZANDADGPR-UKTHLTGXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N/N=C/C1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NN=CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate (IUPAC name: tert-butyl (E)-2-benzylidenehydrazine-1-carboxylate) has the molecular formula C₁₂H₁₆N₂O₂ and a molar mass of 220.27 g/mol . Its structure consists of a hydrazine moiety where one nitrogen is bonded to a benzylidene group (C₆H₅–CH=) and the other is connected to a tert-butoxycarbonyl (Boc) protecting group. The E-configuration arises from the trans arrangement of the benzylidene and Boc groups across the hydrazine double bond .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
CAS Number24469-50-9
Synonymous NamesN'-Benzylidene-hydrazinecarboxylic acid tert-butyl ester
AppearanceYellow oil (purified)

Spectroscopic Characterization

The compound’s structure is validated by ¹H NMR, ¹³C NMR, and infrared (IR) spectroscopy. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.15 (s, 1H, N=CH), 7.67–7.69 (m, 2H, aromatic), 7.34–7.43 (m, 3H, aromatic), and 1.48 (s, 9H, tert-butyl) .

  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 153.2 (C=O), 144.1 (N=CH), 128.5–135.8 (aromatic carbons), and 28.1 (tert-butyl) .

  • IR (film): Strong absorption at 1672 cm⁻¹ (C=O stretch) and 3215 cm⁻¹ (N–H stretch) .

The Boc group’s steric bulk enhances stability against hydrolysis, making the compound suitable for storage and further functionalization .

Synthesis and Reaction Mechanisms

Visible Light-Mediated Aerobic Oxidation

The synthesis of (E)-tert-butyl 2-benzylidenehydrazinecarboxylate is achieved through a photocatalytic method using methylene blue as a photosensitizer and 2,6-lutidine as a base . The reaction proceeds under aerobic conditions with blue LED irradiation (7 W, 8 hours), enabling oxidative cleavage of styrene derivatives to form hydrazones.

General Procedure :

  • Reagents: Aryl hydrazine (0.5 mmol), alkene (1.5 mmol), methylene blue (0.01 mmol), 2,6-lutidine (0.5 mmol) in acetonitrile (1.5 mL).

  • Conditions: Stirring at room temperature under air, irradiated by blue LED.

  • Workup: Extraction with ethyl acetate, column chromatography purification (petroleum ether/ethyl acetate = 3:1).

  • Yield: 68% (130 mg as yellow oil) .

Table 2: Optimization of Reaction Parameters

ParameterOptimal ValueImpact on Yield
Light SourceBlue LED (7 W)Maximizes photoactivation of methylene blue
Reaction Time8 hoursCompletes C=C bond cleavage
SolventAcetonitrileEnhances solubility of intermediates
Base2,6-LutidineNeutralizes acid byproducts

Mechanistic Insights

The reaction mechanism involves:

  • Photoexcitation: Methylene blue absorbs blue light, generating singlet oxygen (¹O₂) via energy transfer .

  • Oxygen Insertion: ¹O₂ reacts with the alkene to form a dioxetane intermediate, which undergoes cleavage to yield carbonyl compounds.

  • Hydrazone Formation: The carbonyl intermediate condenses with aryl hydrazines, followed by elimination of water to form the E-hydrazone .

The E-selectivity arises from the steric hindrance between the Boc group and the aromatic ring, favoring the trans configuration .

Applications in Organic Synthesis

Building Block for Heterocycles

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate serves as a precursor for:

  • Pyrazoles: Cyclocondensation with 1,3-diketones forms pyrazole rings, common in drug scaffolds .

  • Triazoles: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for click chemistry applications .

Protective Group Strategy

The Boc group shields the hydrazine nitrogen, permitting selective reactions at the benzylidene site. Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free hydrazine for subsequent coupling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator